Unraveling the Mechanism of Action of UR-2922: A Technical Guide
Unraveling the Mechanism of Action of UR-2922: A Technical Guide
For Immediate Release
[City, State] – UR-2922 has emerged as a molecule of significant interest within the drug development landscape, particularly in the context of oncology. This technical guide provides an in-depth overview of the currently understood mechanism of action of UR-2922, synthesized from available preclinical data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of molecular pharmacology and oncology.
Executive Summary
UR-2922 is a potent and selective small molecule inhibitor of the YAP/TAZ-TEAD transcriptional complex. Its primary mechanism of action is the disruption of the protein-protein interaction (PPI) between the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ) and the TEA domain (TEAD) family of transcription factors. By preventing the formation of this complex, UR-2922 effectively suppresses the transcription of downstream target genes essential for cancer cell proliferation, survival, and migration.
The Hippo Pathway and the Rationale for Targeting YAP/TAZ-TEAD
The Hippo signaling pathway is a critical regulator of tissue growth and organ size.[1][2][3] In healthy tissues, the Hippo pathway is active, leading to the phosphorylation and subsequent cytoplasmic retention and degradation of YAP and TAZ.[3] However, in many cancers, the Hippo pathway is dysregulated, resulting in the dephosphorylation and nuclear translocation of YAP and TAZ.[1][2] Once in the nucleus, YAP and TAZ bind to TEAD transcription factors (TEAD1-4) to form a transcriptional complex that drives the expression of oncogenes such as CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-Rich Angiogenic Inducer 61).[3][4]
The aberrant activation of the YAP/TAZ-TEAD complex is a key driver of tumorigenesis and is associated with poor prognosis in various cancers, including gastric, colorectal, and lung cancer.[2][5][6] Therefore, the targeted inhibition of the YAP/TAZ-TEAD interaction presents a promising therapeutic strategy for a broad range of solid tumors.[5][7]
Molecular Mechanism of Action of UR-2922
UR-2922 functions as a competitive inhibitor of the YAP/TAZ-TEAD interaction. It is designed to mimic the function of Vestigial-like family member 4 (VGLL4), a natural tumor suppressor that competes with YAP for binding to TEADs.[5][6][8][9]
Direct Competition with YAP/TAZ for TEAD Binding
UR-2922 binds to a conserved pocket on the TEAD protein, the same interface required for the binding of YAP and TAZ. This direct competition physically obstructs the formation of the oncogenic YAP/TAZ-TEAD complex.[5] The binding of UR-2922 to TEAD has been characterized as high-affinity, leading to potent inhibition of downstream signaling.
The signaling pathway below illustrates the central role of the YAP/TAZ-TEAD complex and the inhibitory action of UR-2922.
References
- 1. Available Technologies - NCI [techtransfer.cancer.gov]
- 2. Advances of targeting the YAP/TAZ-TEAD complex in the hippo pathway for the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A peptide mimicking VGLL4 function acts as a YAP antagonist therapy against gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VGLL4 is a transcriptional cofactor acting as a novel tumor suppressor via interacting with TEADs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. YAP–VGLL4 antagonism defines the major physiological function of the Hippo signaling effector YAP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VGLL4 vestigial like family member 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
